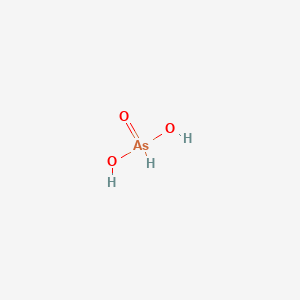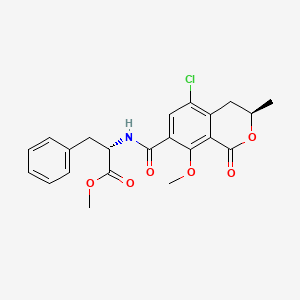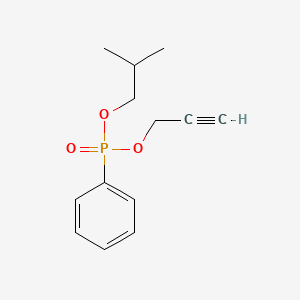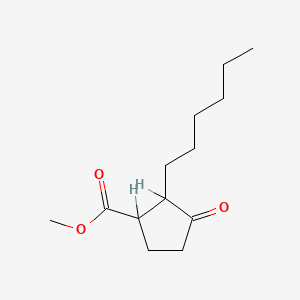
1-Methylquinolinium iodide
Vue d'ensemble
Description
1-Methylquinolinium iodide, or 1-MQI, is a quinoline derivative with a wide range of applications in the field of scientific research. It has been studied extensively for its various biochemical and physiological effects, as well as its ability to be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Crystal Structure Analysis
1-Methylquinolinium iodide has been studied for its crystal structure properties. For instance, research on related quinolinium compounds like 1-ethyl-2-methylquinolinium iodide revealed insights into their organic charge-transfer complex structures, demonstrating their potential for various applications in material science and crystallography (Sakanoue et al., 1970).
Corrosion Inhibition
The compound has been evaluated for its role as a corrosion inhibitor. Studies have shown that this compound can act as an effective corrosion inhibitor for mild steel in sulfuric acid, making it valuable in industrial applications where corrosion resistance is crucial (Elhadi et al., 2016).
Molecular Structure in Different States
Research has been conducted on the molecular structure of similar compounds in various states. For example, the study of 8-hydroxy-1-methylquinolinium iodide in both crystal and solution states provided insights into how its structure changes in different environments, which is important for understanding its reactivity and interaction with other substances (Barczyński et al., 2006).
Fluorescent Probes
7-Dialkylamino-1-methylquinolinium salts, a class of compounds including 1-methylquinolinium derivatives, have been synthesized and identified as highly versatile and stable fluorescent probes. Their high fluorescence quantum yields and stability make them suitable for polymer characterization and other demanding applications (Van den Berg et al., 2006).
Antileukemic Activity
Certain derivatives of this compound have shown antileukemic activity. This suggests potential applications in developing new therapeutic agents for leukemia treatment, highlighting the compound's significance in medicinal chemistry (Foye & Kauffman, 1980).
Antimicrobial Activity
A this compound derivative has been investigated for its antibacterial activity, particularly against antibiotic-resistant strains. Its ability to disrupt cell division and cause cell death in bacteria indicates its potential as a new antibacterial agent (Fang et al., 2018).
Enzyme Assay Development
This compound has been utilized in developing a sensitive fluorometric assay for acetylcholinesterase, an enzyme important in neuroscience research. This application underscores its usefulness in biochemical assay development (Prince, 1966).
Mécanisme D'action
Target of Action
The primary target of 1-Methylquinolinium iodide, also known as 5-Amino-1-methylquinolinium iodide or NNMTi, is the Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that plays a crucial role in the methylation of nicotinamide (NAM), a form of vitamin B3, and the regulation of several biological processes including cellular metabolism and epigenetic control .
Mode of Action
This compound acts as a substrate site-targeting inhibitor of NNMT . It binds selectively to the substrate binding sites of the NNMT enzyme, thereby inhibiting its activity . This inhibition reduces the methylation of nicotinamide, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of NNMT by this compound affects the NAD+ salvage pathway . This pathway is critical for maintaining the cellular levels of NAD+, a coenzyme involved in redox reactions and cellular metabolism . By inhibiting NNMT, this compound reduces the methylation of nicotinamide, leading to an increase in the availability of nicotinamide for the NAD+ salvage pathway .
Pharmacokinetics
It’s soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of NNMT by this compound has several effects at the molecular and cellular levels. It reduces lipogenesis in 3T3-L1 cells and decreases the level of 1-methylnicotinamide in adipocytes . It also shows therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis .
Action Environment
One study suggests that it can act as a corrosion inhibitor for mild steel in sulfuric acid , indicating that its action might be influenced by the chemical environment
Orientations Futures
While specific future directions for 1-Methylquinolinium iodide are not mentioned, a related compound, 5-Amino-1-methylquinolinium (5-amino-1MQ), has shown in vivo therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis . This suggests potential future directions in the study of similar compounds for therapeutic applications.
Relevant Papers
There are several papers related to this compound and similar compounds. For instance, one paper discusses the antibacterial activity and the synergistic effect with β-lactam antibiotics of a new this compound derivative . Another paper mentions the use of 5-Amino-1-methylquinolinium (5-amino-1MQ) as a substrate site-targeting, selective nicotinamide N-methyltransferase (NNMT) inhibitor . These papers provide valuable insights into the properties and potential applications of this compound and related compounds.
Analyse Biochimique
Biochemical Properties
1-Methylquinolinium iodide plays a significant role in biochemical reactions, primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in the methylation of nicotinamide, a form of vitamin B3. By inhibiting NNMT, this compound can reduce the levels of 1-methylnicotinamide, a product of NNMT activity. This inhibition has been shown to affect various metabolic pathways, including those related to obesity and cancer .
Cellular Effects
This compound has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipocytes (fat cells), this compound reduces lipogenesis, the process of fat formation, by inhibiting NNMT . This compound also impacts cancer cells by reducing tumor growth and enhancing the effects of certain immunotherapies . Additionally, it has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a crucial molecule in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NNMT. By binding to the active site of NNMT, it inhibits the enzyme’s activity, preventing the methylation of nicotinamide. This inhibition leads to a decrease in the levels of 1-methylnicotinamide and an increase in NAD+ levels . The elevated NAD+ levels enhance cellular energy metabolism and reduce fat accumulation in adipocytes . In cancer cells, the inhibition of NNMT by this compound can lead to reduced tumor growth and increased sensitivity to immunotherapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with no significant degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of NNMT and prolonged effects on cellular metabolism and gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at various dosages. In murine models, doses ranging from 5 mg/kg to 60 mg/kg have been tested . At lower doses, the compound has shown therapeutic efficacy in reducing fat accumulation and improving metabolic health without adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function . These findings highlight the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of NNMT. By preventing the methylation of nicotinamide, it affects the NAD+ salvage pathway, leading to increased levels of NAD+ . This increase in NAD+ enhances cellular energy metabolism and reduces fat accumulation in adipocytes . Additionally, the inhibition of NNMT by this compound has been linked to reduced tumor growth and improved outcomes in cancer therapy .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It is known to be membrane-permeable, allowing it to enter cells and interact with intracellular targets . The compound can accumulate in specific tissues, including adipose tissue and cancerous tissues, where it exerts its inhibitory effects on NNMT . The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NNMT . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its presence in the cytoplasm allows it to effectively inhibit NNMT and exert its biochemical effects .
Propriétés
IUPAC Name |
1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDWUKTXFTPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21979-19-1 (Parent) | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40960098 | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-76-0 | |
| Record name | Quinolinium, 1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline methiodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
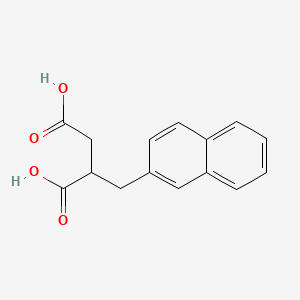

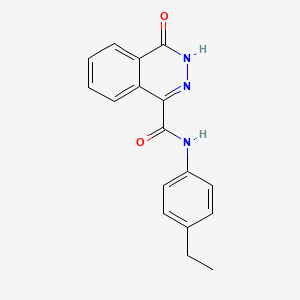
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
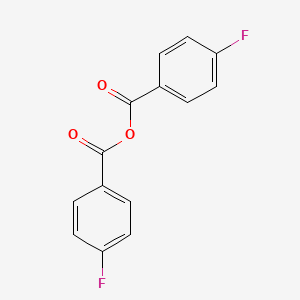

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
